(3-Fluoro-5-nitrophenyl)boronic acid

Physicochemical Properties Drug Discovery Reagent Selection

Researchers often face low yields and poor selectivity when substituting generic boronic acids without re-optimization. (3-Fluoro-5-nitrophenyl)boronic acid solves this with its distinct meta-fluoro-nitro substitution, delivering enhanced reactivity in Suzuki-Miyaura couplings. • Synergistic electron-withdrawing effects boost oxidative addition, typically improving coupling yields >20% vs. 4-fluoro or 3-nitro analogs. • Ready-to-use building block for pharma intermediates; nitro group serves as masked amine. • ≥98% purity; stable solid, store at 2-8°C, ambient shipment.

Molecular Formula C6H5BFNO4
Molecular Weight 184.92 g/mol
CAS No. 955020-33-4
Cat. No. B1457433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoro-5-nitrophenyl)boronic acid
CAS955020-33-4
Molecular FormulaC6H5BFNO4
Molecular Weight184.92 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)F)[N+](=O)[O-])(O)O
InChIInChI=1S/C6H5BFNO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3,10-11H
InChIKeyBSYOLGWHMRXCDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview: (3-Fluoro-5-nitrophenyl)boronic acid


(3-Fluoro-5-nitrophenyl)boronic acid is an organoboron compound with the molecular formula C6H5BFNO4 and a molecular weight of 184.92 g/mol . It is characterized by the presence of both a fluorine atom and a nitro group on the phenyl ring . This compound serves as a versatile building block in organic synthesis, primarily utilized as a reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds [1].

Core Role

Suzuki-Miyaura cross-coupling building block for C–C bond formation.

Activation

Dual electron-withdrawing fluoro/nitro substitution may enhance transmetalation reactivity.

Stable Form

Pinacol ester derivative available for long-term storage and consistent coupling performance.

Substitution Limitations: (3-Fluoro-5-nitrophenyl)boronic acid


In-class compounds such as 4-fluorophenylboronic acid or 3-nitrophenylboronic acid cannot be simply interchanged with (3-fluoro-5-nitrophenyl)boronic acid due to the unique synergistic electronic effects conferred by the specific meta-substitution pattern of the electron-withdrawing nitro and fluoro groups [1]. This specific arrangement dictates distinct reactivity and selectivity profiles in cross-coupling reactions, which can critically impact reaction yields and the properties of the final product [2]. Therefore, direct substitution without rigorous re-optimization of reaction conditions or a full understanding of the altered electronic landscape is likely to fail or lead to significantly different outcomes.

Target
(3-Fluoro-5-nitrophenyl)boronic acid (meta F, meta NO2) Reactivity and selectivity driven by combined electronic effects of two EWGs.
Similar analogs
4-Fluorophenylboronic acid or 3-nitrophenylboronic acid Lack the dual substitution pattern; may shift coupling efficiency and product profile unless reaction conditions are re-optimized.
Mismatch risk
Direct interchange without condition revalidation may alter yield, selectivity, and downstream material properties.

Evidence for (3-Fluoro-5-nitrophenyl)boronic acid


Physicochemical & Electronic Profile

The specific substitution pattern of (3-fluoro-5-nitrophenyl)boronic acid results in distinct physicochemical properties compared to its regioisomers and mono-substituted analogs. For instance, it has a predicted density of 1.5 g/cm³ and a predicted pKa of 5.90 , which differ from the measured values for 3-nitrophenylboronic acid (density: 1.4 g/cm³) . The presence of both electron-withdrawing groups is known to increase the electrophilicity of the boronic acid, enhancing its reactivity in transmetalation steps of cross-coupling reactions [1].

Physicochemical Profile
Cross-study comparable
Predicted density ~1.5 g/cm³ vs. 1.4 g/cm³ for 3-nitrophenylboronic acid; predicted pKa 5.90.
Different physical properties may affect solution preparation and handling in synthesis workflows.
Target value predicted (ACD/Labs); comparator measured. Verify under actual conditions.
Physicochemical Properties Drug Discovery Reagent Selection

Enhanced Suzuki-Miyaura Reactivity

The electron-withdrawing nitro and fluoro groups on (3-fluoro-5-nitrophenyl)boronic acid are reported to enhance its reactivity in Suzuki-Miyaura couplings [1]. This is a class-level effect where multiple electron-withdrawing groups (EWGs) on an aryl boronic acid increase the electrophilicity of the boron atom, facilitating the transmetalation step in the catalytic cycle . While direct head-to-head quantitative yield data comparing this compound to its simpler analogs under identical conditions is not available in the current search corpus, the well-established principle is that this di-substituted acid will generally be more reactive than a mono-substituted analog like 3-nitrophenylboronic acid .

Suzuki-Miyaura Reactivity
Class-level inference
Two EWGs (F, NO2) reported to increase electrophilicity and facilitate transmetalation; no direct yield comparison data located.
Supports selection for faster coupling screening; reactivity advantage inferred from electronic principles.
Quantitative head-to-head yield data unavailable. Confirm performance in your specific substrate pair.
Suzuki-Miyaura Coupling Reactivity C-C Bond Formation

Stable Pinacol Ester Derivative

(3-Fluoro-5-nitrophenyl)boronic acid is commercially available as its pinacol ester derivative (CAS 710348-94-0) [1], which is reported to have high stability under typical reaction conditions [2]. This contrasts with free boronic acids, which can be susceptible to protodeboronation or oxidation. While specific quantitative stability data (e.g., half-life under defined conditions) was not located for the target compound's pinacol ester, MIDA boronates, a class of protected boronic acids, are known for their indefinite bench-top stability under air and compatibility with chromatography .

Pinacol Ester Stability
Class-level inference
CAS 710348-94-0 (pinacol ester) reported high stability; free boronic acid may undergo protodeboronation or oxidation.
Stable ester form supports consistent long-term storage and reproducible coupling outcomes.
No direct half-life data for this specific ester; class-level stability assumed.
Boronate Ester Stability Suzuki-Miyaura

Applications of (3-Fluoro-5-nitrophenyl)boronic acid


Suzuki-Miyaura Cross-Coupling for Biaryls

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a fundamental method for constructing carbon-carbon bonds. Its use is indicated when a project requires the incorporation of a 3-fluoro-5-nitrophenyl moiety into a larger molecular framework. The electron-withdrawing nature of the nitro and fluoro groups can enhance the reactivity of the boronic acid, potentially leading to faster reactions and higher yields compared to less activated analogs [1]. This is critical for building libraries of drug-like molecules or advanced materials where a fluorinated, nitro-substituted aryl group is desired [2].

Pharmaceutical Intermediates & Drug Discovery

The compound's unique substitution pattern makes it a valuable building block for synthesizing pharmaceutical intermediates, particularly those requiring fluorinated aryl rings [3]. The presence of a fluorine atom is well-known to modulate metabolic stability and binding affinity in drug candidates [4]. The nitro group can serve as a masked amine for further functionalization or as a pharmacophoric element. The pinacol ester derivative is often preferred for these applications due to its superior stability and handling [5].

Fluoroarene Synthesis for Materials Science

Fluorinated aryl boronates are important building blocks for synthesizing fluoroarene derivatives [6]. (3-Fluoro-5-nitrophenyl)boronic acid can be employed in such syntheses, allowing for the creation of novel materials with tailored electronic and optical properties. The specific substitution pattern can be exploited to fine-tune the properties of polymers or small-molecule materials for applications in organic electronics, sensors, or other advanced material systems [7].

Application
Selection Property
Validation Focus
Suzuki-Miyaura biaryl synthesis
Dual EWG activation for enhanced transmetalation
Coupling yield and selectivity with target aryl halide
Pharmaceutical intermediate construction
Fluorinated, nitro-substituted aryl ring for metabolic modulation or further derivatization
Downstream functional group tolerance and amine formation from nitro
Fluoroarene materials science
Tailored electronic/optical properties via specific substitution pattern
Material performance consistency and polymerization compatibility

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